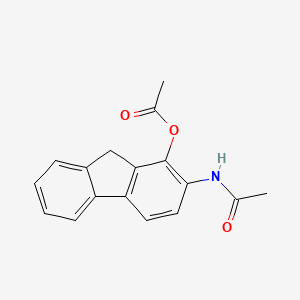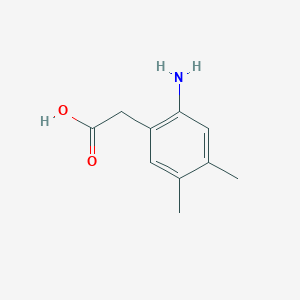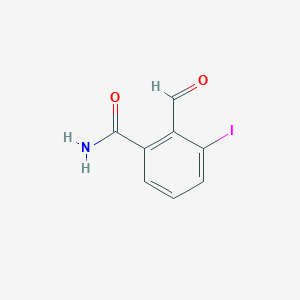
4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, medicine, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide, yielding pyridine derivatives. These derivatives can then undergo aminomethylation with formaldehyde and primary amines to form the desired triazine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, primary amines, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminomethylation reactions with formaldehyde and primary amines can yield various triazine derivatives .
Applications De Recherche Scientifique
4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine:
6-Amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: This compound has shown anticorrosion properties and biological activity.
Uniqueness
4-Imino-6-oxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carbaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets
Propriétés
Formule moléculaire |
C4H4N4O2 |
|---|---|
Poids moléculaire |
140.10 g/mol |
Nom IUPAC |
4-amino-6-oxo-1H-1,3,5-triazine-2-carbaldehyde |
InChI |
InChI=1S/C4H4N4O2/c5-3-6-2(1-9)7-4(10)8-3/h1H,(H3,5,6,7,8,10) |
Clé InChI |
VOJZUPQWRUUKOA-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C1=NC(=NC(=O)N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![cis-tert-Butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15249638.png)

![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)
![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)





![tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate](/img/structure/B15249699.png)

